N-phenylpyrrolidine-1-carboxamide
CAS No.: 5626-53-9
Cat. No.: VC21080767
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5626-53-9 |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | N-phenylpyrrolidine-1-carboxamide |
Standard InChI | InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) |
Standard InChI Key | NTBKXPQLQPBJJL-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES | C1CCN(C1)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
N-phenylpyrrolidine-1-carboxamide is characterized by specific chemical identifiers that facilitate its recognition in scientific literature and databases. The compound features a pyrrolidine ring connected to a phenyl moiety through a carboxamide functional group.
Identification Parameters
The compound is uniquely identified through several standardized parameters as presented in Table 1:
Parameter | Value |
---|---|
CAS Number | 5626-53-9 |
Molecular Formula | C₁₁H₁₄N₂O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | N-phenylpyrrolidine-1-carboxamide |
InChI | InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) |
InChI Key | NTBKXPQLQPBJJL-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C(=O)NC2=CC=CC=C2 |
Melting Point | 129-134°C |
Structural Characteristics
N-phenylpyrrolidine-1-carboxamide consists of a five-membered pyrrolidine ring with a nitrogen atom at position 1, connected to a carboxamide group that links to a phenyl ring. This structural arrangement contributes to its chemical reactivity and potential biological interactions. The compound contains:
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A saturated five-membered pyrrolidine ring
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A carboxamide functional group (–C(=O)NH–)
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A phenyl substituent attached to the nitrogen of the carboxamide
This structural configuration enables various intermolecular interactions, including hydrogen bonding through the carboxamide group, which influences its physical properties and potential interactions with biological systems .
Physical Properties
The physical properties of N-phenylpyrrolidine-1-carboxamide influence its handling, storage, and application in various research contexts.
General Physical Properties
N-phenylpyrrolidine-1-carboxamide typically appears as a solid powder at room temperature . Its physical state and stability are important considerations for laboratory storage and usage.
Solubility and Stability
While specific solubility data is limited in the available literature, compounds with similar structures typically show solubility in organic solvents such as DMSO, methanol, and dichloromethane. The stability of the compound under various conditions affects its shelf life and application in research settings .
Synthesis Methods
Multiple synthetic approaches have been developed for preparing N-phenylpyrrolidine-1-carboxamide, each with distinct advantages in terms of yield, purity, and scalability.
Amidation Approach
One common synthetic route involves the amidation of carboxylic acid derivatives. This process typically proceeds through:
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Formation of an activated carboxylic acid derivative from pyrrolidine-2-carboxylic acid
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Reaction with aniline or substituted anilines to form the carboxamide bond
The reaction often employs coupling reagents such as carbodiimides or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Alternative Synthetic Routes
An alternative synthesis pathway involves the reaction of 1-isothiocyanatobenzene with pyrrolidine. This approach has been documented in the literature:
"The title compound, C₁₁H₁₄N₂S, was prepared by the reaction of 1-isothiocyanatobenzene and pyrrolidine. A mixture of the 1-isothiocyanatobenzene (0.1 mol), and pyrrolidine (0.1 mol) was stirred in refluxing ethanol (20 mL) for 4 h to afford the title compound (0.080 mol, yield 80%)" .
While this reference describes the synthesis of the thioamide analog, a similar approach can be adapted for the carboxamide variant by using the appropriate isocyanate instead of isothiocyanate.
Modular Synthesis Approach
A more recent modular approach has been reported for synthesizing 2-(het)arylpyrrolidine-1-carboxamides:
"A library of novel 2-(het)arylpyrrolidine-1-carboxamides were obtained via a modular approach based on the intramolecular cyclization/Mannich-type reaction... leading to the formation of a pyrrolinium cation. Further Mannich-type reaction of this cyclic iminium ion with various electron-rich aromatic C-nucleophiles allowed us to obtain a range of 2-arylpyrrolidine-1-carboxamides" .
This method offers advantages in terms of variability in both the aromatic moiety and substituents at the nitrogen atom.
Chemical Reactivity
N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions that are characteristic of its functional groups.
Oxidation Reactions
The compound can undergo oxidation reactions to form corresponding N-oxide derivatives. These reactions typically employ oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions
Reduction reactions can convert N-phenylpyrrolidine-1-carboxamide into secondary amines or other reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions
The phenyl group in N-phenylpyrrolidine-1-carboxamide can participate in electrophilic aromatic substitution reactions:
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Nitration reactions using nitric acid
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Halogenation reactions using halogens (chlorine, bromine)
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Other electrophilic substitutions depending on reaction conditions
These reactions expand the synthetic utility of N-phenylpyrrolidine-1-carboxamide as a building block for more complex molecules.
Biological Activity and Medicinal Applications
Compounds containing the pyrrolidine-1-carboxamide scaffold have demonstrated various biological activities, suggesting potential therapeutic applications.
Anticonvulsant Activity
Research has shown that N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives exhibit anticonvulsant activity:
"In present investigation a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and were evaluated for anticonvulsant activity by using maximal electroshock seizure (MES) test in mice" .
The study found that several derivatives showed protection against MES-induced seizures, with compounds containing 4-nitrophenyl and 4-chlorophenyl substituents demonstrating particularly promising activity.
Structure-Activity Relationships
The biological activity of pyrrolidine-1-carboxamide derivatives appears to be influenced by the nature and position of substituents on the phenyl ring. For example, a recent study reported:
"The compound 3d was the most active compounds of the series showed protection against MES seizure at 30 mg/kg at 0.5 h comparable to standard drug phenytoin without any neurotoxicity. Especially, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives with 4-nitrophenyl and 4-chlorophenyl substituent (3a and 3d) exhibited protection against MES induced seizure" .
This highlights the importance of structure-activity relationships in optimizing the biological properties of these compounds.
Comparative Analysis with Similar Compounds
Understanding how N-phenylpyrrolidine-1-carboxamide compares to structurally related compounds provides insights into the relationships between structural features and properties.
Comparison with Other Substituted Pyrrolidine Derivatives
Table 2 presents a comparison between N-phenylpyrrolidine-1-carboxamide and related compounds:
Compound | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
---|---|---|---|
N-phenylpyrrolidine-1-carboxamide | 190.24 | Base structure | Potential anticonvulsant activity |
N-isopropyl-3-phenylpyrrolidine-1-carboxamide | 232.33 | Isopropyl group on carboxamide nitrogen, phenyl at position 3 | Enhanced lipophilicity |
3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | 334.34 | Trifluoromethyl group on phenyl, phenyl at position 3 | Increased binding affinity to receptors |
N-(4-chlorophenyl) pyrrolidine-2-carboxamide | 224.69 | Chloro substituent on phenyl, carboxamide at position 2 | Enhanced anticonvulsant activity |
This comparison reveals how structural modifications affect the physicochemical properties and potential biological activities of these compounds.
Thioamide Analogs
The thioamide analog, N-phenylpyrrolidine-1-carbothioamide, differs from N-phenylpyrrolidine-1-carboxamide by having a sulfur atom in place of oxygen in the carboxamide group. This substitution affects the compound's properties:
"In the crystal structure, intermolecular N—H⋯S interactions are present" .
These differences in intermolecular interactions can significantly impact the compound's physical properties and biological activities.
Research Applications
N-phenylpyrrolidine-1-carboxamide and its derivatives have diverse applications in scientific research.
Synthetic Chemistry
In synthetic chemistry, N-phenylpyrrolidine-1-carboxamide serves as:
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A building block for more complex molecules
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A model compound for studying carboxamide chemistry
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A precursor for various functional materials
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives have been investigated for:
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Anticonvulsant properties
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Potential anticancer activities
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Antibacterial applications
Computational and Molecular Docking Studies
Recent research has employed computational methods to study pyrrolidine-carboxamide derivatives:
"Using the DMol 3/DFT tool in the Material Studio package, the new carboxamide structures were optimized. The HOMO-LUMO energy gap and the molecular electrostatic potential (MEP) are assessed through density functional calculations. In molecular docking, the studied compounds demonstrated good binding score values (up to −10.0 Kcal/mol) for the active site of tyrosyl-tRNA synthetase protein" .
These computational approaches provide valuable insights into the structural properties and potential biological interactions of these compounds.
Hazard Type | Classification | Warning Statement |
---|---|---|
Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
These classifications inform proper handling procedures and safety precautions when working with the compound .
Precautionary Measures
Based on the hazard classifications, the following precautionary measures are recommended:
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Use appropriate personal protective equipment (PPE)
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Ensure adequate ventilation when handling
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Avoid contact with skin, eyes, and respiratory system
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Store in a well-ventilated place
Future Research Directions
Several promising avenues for future research on N-phenylpyrrolidine-1-carboxamide and related compounds have emerged from recent studies.
Structural Modifications
Future research could focus on systematic structural modifications to:
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Optimize biological activities
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Improve pharmacokinetic properties
Biological Activity Evaluation
Additional studies on the biological activities of N-phenylpyrrolidine-1-carboxamide and its derivatives could explore:
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Expanded anticonvulsant testing
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More detailed anticancer screening
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Antibacterial activity against resistant strains
Advanced Computational Studies
Advanced computational methods could provide deeper insights into:
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